Methyl 2,3-difluoro-5-methylbenzoate CAS 1314919-70-4 properties
Methyl 2,3-difluoro-5-methylbenzoate CAS 1314919-70-4 properties
This technical guide provides an in-depth analysis of Methyl 2,3-difluoro-5-methylbenzoate (CAS 1314919-70-4), a specialized fluorinated intermediate used in the synthesis of advanced pharmaceutical and agrochemical agents.
CAS 1314919-70-4[1]
Executive Summary
Methyl 2,3-difluoro-5-methylbenzoate is a high-value building block characterized by a polyfunctionalized aromatic core. Its utility stems from the strategic placement of two fluorine atoms and a methyl group relative to the ester functionality. The 2,3-difluoro motif serves two critical roles in medicinal chemistry: it modulates the electronic properties of the ring, activating specific positions for nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Profile
This compound belongs to the class of fluorinated benzoic acid esters. The presence of two fluorine atoms significantly alters the dipole moment and lipophilicity compared to the non-fluorinated analog.
Table 1: Physicochemical Specifications
| Property | Data | Notes |
| CAS Number | 1314919-70-4 | |
| IUPAC Name | Methyl 2,3-difluoro-5-methylbenzoate | |
| Molecular Formula | ||
| Molecular Weight | 186.16 g/mol | |
| Physical State | Low-melting solid or Liquid | Analog-based prediction (Methyl 2-fluoro-5-methylbenzoate is liquid) |
| Solubility | Soluble in MeOH, EtOAc, DCM, DMSO | Hydrophobic nature limits water solubility |
| LogP (Predicted) | ~2.6 - 2.9 | Enhanced lipophilicity due to F-substitution |
| Flash Point | >100°C (Predicted) | Class IIIB Combustible Liquid |
Synthetic Utility & Reaction Logic
The synthesis and downstream reactivity of CAS 1314919-70-4 are dictated by the electronic push-pull effects of the substituents.
Synthesis: Acid-Catalyzed Esterification
The most robust route to this compound is the Fischer esterification of 2,3-difluoro-5-methylbenzoic acid . This method is preferred over alkylation with methyl iodide due to atom economy and safety profiles.
Protocol:
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Charge: Dissolve 2,3-difluoro-5-methylbenzoic acid (1.0 eq) in anhydrous Methanol (10-15 volumes).
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Catalyst: Add concentrated Sulfuric Acid (
, 0.1 eq) or Thionyl Chloride ( , 1.1 eq) dropwise at 0°C.-
Mechanism Note:
generates anhydrous HCl in situ and scavenges water, driving the equilibrium forward more effectively than .
-
-
Reflux: Heat the mixture to reflux (65°C) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2][3]
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Workup: Concentrate methanol. Dilute residue with EtOAc, wash with saturated
(to remove unreacted acid), then Brine. Dry over .[1] -
Purification: Distillation under reduced pressure or silica gel chromatography.[1]
Downstream Reactivity (The "Fluorine Effect")
The 2,3-difluoro substitution pattern creates a unique electronic environment:
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Susceptibility: The ester group at C1 is strongly electron-withdrawing (EWG). The fluorine at C2 is ortho to this EWG, making it highly susceptible to nucleophilic displacement by amines or alkoxides. The fluorine at C3 is less reactive towards
but contributes to the overall electron deficiency of the ring. -
Benzylic Oxidation: The methyl group at C5 is electronically isolated enough to undergo radical bromination (Wohl-Ziegler reaction) without interference from the fluorines.
Figure 1: Synthesis and Reactivity Map
Caption: Synthetic pathway from acid precursor to the target ester, followed by divergent downstream transformations via Nucleophilic Aromatic Substitution (
Applications in Drug Discovery
Researchers utilize CAS 1314919-70-4 primarily as a scaffold for Fragment-Based Drug Design (FBDD) .
Bioisosterism & Metabolic Stability
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C-F Bond Strength: The C-F bond (~116 kcal/mol) is metabolically inert. Replacing a C-H bond with C-F at the 2 and 3 positions blocks P450-mediated hydroxylation, extending the half-life (
) of the drug candidate. -
Conformational Locking: The fluorine atoms can induce preferred conformations through electrostatic repulsion with the carbonyl oxygen of the ester/amide, locking the molecule into a bioactive shape.
The "Magic Methyl" Effect
The 5-methyl group is not merely a spacer. In medicinal chemistry, the addition of a methyl group can boost potency by 10-fold ("Magic Methyl Effect") by:
-
Filling a hydrophobic pocket in the target protein.
-
Restricting the rotation of the phenyl ring, reducing the entropic penalty of binding.
Safety & Handling (SDS Summary)
While specific toxicological data for this exact CAS is limited, it shares hazard profiles with similar fluorinated benzoates.
-
GHS Classification:
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Skin Irritation: Category 2 (Causes skin irritation).
-
Eye Irritation: Category 2A (Causes serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).
-
-
Handling Protocol:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: All operations involving heating or silica gel purification must be performed inside a certified chemical fume hood.
-
Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water; fluorinated organics are persistent.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10975945, 2,4-Difluoro-5-methylbenzoic acid (Analog Precursor). Retrieved from [Link]
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G. Sandford (2013). Perfluoroalkanes. In: Organofluorine Chemistry.[4] Springer, Berlin, Heidelberg. (Context on C-F bond stability and SNAr reactivity).
- Schönherr, H., & Cernak, T. (2013).Profound Methyl Effects in Drug Discovery. Angewandte Chemie International Edition.
